3-(Isoxazol-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFVFIPIWPLRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586328 | |
| Record name | 3-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-15-5 | |
| Record name | 3-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,2-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Isoxazol 5 Yl Aniline and Its Derivatives
Strategic Approaches to Isoxazole (B147169) Ring Construction
The formation of the isoxazole ring is the pivotal step in the synthesis of 3-(isoxazol-5-yl)aniline. Various methodologies have been developed, primarily centered around cycloaddition and condensation reactions, to achieve this transformation with high efficiency and regioselectivity.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and widely employed methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. tandfonline.comresearchgate.net This approach offers a direct and atom-economical route to the desired heterocyclic system.
The reaction of a nitrile oxide with a terminal alkyne is a classical and highly effective method for the synthesis of 3,5-disubstituted isoxazoles. rsc.orgnih.govnih.gov In the context of synthesizing this compound, this would typically involve the reaction of a substituted phenylacetylene (B144264) with a suitable nitrile oxide precursor. The reaction generally proceeds with a high degree of regioselectivity, leading predominantly to the 3,5-disubstituted isomer. maynoothuniversity.ie
The direct synthesis of 3,5-disubstituted isoxazoles can be achieved through a one-pot process involving the net bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, 1,3-dipolar cycloaddition, and subsequent loss of HBr from the bromoisoxazoline intermediate. organic-chemistry.org Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), can also be used to generate nitrile oxides in situ from aldoximes, which then readily react with terminal alkynes to form 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org This method has proven mild enough for the synthesis of complex molecules, including nucleoside and peptide conjugates. rsc.org
Catalyst-free 1,3-dipolar cycloadditions of nitrile oxides with alkynes can provide 3,5-disubstituted isoxazoles. maynoothuniversity.ie However, the use of catalysts can significantly influence the regioselectivity of the cycloaddition. For instance, ruthenium(II) catalysts favor the formation of 3,4-disubstituted isoxazoles, while copper(I) catalysts promote the formation of 3,5-disubstituted products. maynoothuniversity.ienih.gov This catalyst-controlled regioselectivity provides a powerful tool for accessing different isoxazole isomers from the same starting materials. maynoothuniversity.ie
A one-pot, multicomponent reaction involving the diprop-3-ynylation of primary anilines followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides from hydroximyl chlorides offers a highly efficient and regioselective route to isoxazolyl-substituted anilines.
Table 1: Catalyst Influence on Alkyne-Nitrile Oxide Cycloaddition
| Catalyst | Predominant Isomer | Reference |
| None (Thermal) | 3,5-disubstituted | maynoothuniversity.ie |
| Copper(I) | 3,5-disubstituted | maynoothuniversity.ie |
| Ruthenium(II) | 3,4-disubstituted | maynoothuniversity.ienih.govacs.org |
The reaction of in situ generated nitrile oxides with alkenes, such as those bearing acrylate (B77674) esters, acrylonitrile, or styrene (B11656) functionalities, can be carried out under ball-milling conditions to produce isoxazolines in good yields. tandfonline.com The oxidation of the resulting isoxazoline (B3343090) to the isoxazole can be achieved using various oxidizing agents, with activated manganese dioxide (MnO₂) being a common choice due to its low toxicity and cost. researchgate.net
The direct synthesis of 3,5-disubstituted isoxazoles can also be achieved from electron-deficient alkenes in a one-pot process. This involves a sequence of bromination, in situ nitrile oxide generation, cycloaddition, and elimination of HBr from the resulting bromoisoxazoline. organic-chemistry.org
The mechanism of the 1,3-dipolar cycloaddition of nitrile oxides has been the subject of extensive theoretical and experimental investigation. bohrium.commdpi.combohrium.comnih.gov These reactions are generally considered to be concerted, pericyclic processes, although stepwise mechanisms involving diradical or zwitterionic intermediates have also been proposed, particularly in catalyzed reactions. rsc.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern the regioselectivity of these reactions. mdpi.combohrium.comnih.gov The regioselectivity is influenced by a combination of steric and electronic factors, including the frontier molecular orbital (FMO) interactions between the nitrile oxide (the 1,3-dipole) and the alkyne or alkene (the dipolarophile). mdpi.com For instance, in the thermal cycloaddition of nitrile oxides with polarized alkynes, the regioselectivity is typically governed by matching the polarity of the alkyne triple bond. acs.org
Kinetic studies and in situ spectroscopic analysis have provided valuable insights into catalyzed cycloaddition reactions. For example, in the nickel-catalyzed cycloaddition of diynes and nitriles, evidence points towards a heterooxidative coupling mechanism involving an η¹-bound nitrile-nickel intermediate. researchgate.net The nature of the catalyst and the reaction conditions can dramatically alter the reaction pathway and, consequently, the regiochemical outcome. nih.govacs.org
Alkene-Nitrile Oxide Cycloadditions
Condensation and Cyclization Reactions
An alternative and classical approach to the isoxazole ring involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its salts, followed by cyclization and dehydration. researchgate.netyoutube.com
Hydroxylamine hydrochloride is a common reagent for the synthesis of isoxazoles from 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones). ijert.orgnih.govorientjchem.orgderpharmachemica.comrsc.orgmisuratau.edu.ly The reaction proceeds through the initial formation of an oxime, which then undergoes intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. youtube.com
The reaction of β-ketoacetals with hydroxylamine hydrochloride can lead to 3,4-disubstituted isoxazoles. thieme-connect.com Similarly, the cyclocondensation of chalcones with hydroxylamine hydrochloride is a widely used method for preparing 3,5-diaryl-substituted isoxazoles. ijert.orgnih.govderpharmachemica.com The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization when using unsymmetrical 1,3-dicarbonyl compounds. nih.gov
One-pot, three-component reactions involving an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride have been developed for the efficient synthesis of isoxazol-5(4H)-ones, which are valuable intermediates. mdpi.compreprints.orgorientjchem.org These reactions can be catalyzed by various reagents, including amine-functionalized cellulose (B213188) or citric acid, often using environmentally benign solvents like water. mdpi.comorientjchem.org
Table 2: Summary of Hydroxylamine Hydrochloride-Mediated Isoxazole Syntheses
| Starting Material | Product Type | Reference |
| 1,3-Dicarbonyl Compounds | 3,5-Disubstituted Isoxazoles | misuratau.edu.lynih.gov |
| Chalcones (α,β-Unsaturated Ketones) | 3,5-Diaryl Isoxazoles | ijert.orgnih.govderpharmachemica.com |
| β-Ketoacetals | 3,4-Disubstituted Isoxazoles | thieme-connect.com |
| Aldehyde, β-Ketoester, Hydroxylamine HCl | Isoxazol-5(4H)-ones | mdpi.compreprints.orgorientjchem.org |
Multi-Component Reactions for Isoxazole Synthesis
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like isoxazole derivatives from simple starting materials in a single step. mdpi.comresearchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for both academic and industrial applications. mdpi.com
A notable example is the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. This reaction typically involves the condensation of an aryl or heteroaryl aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. mdpi.comresearchgate.netsemanticscholar.org The process is often facilitated by a catalyst in an environmentally friendly solvent like water. mdpi.comresearchgate.net The use of MCRs allows for the rapid generation of a library of isoxazole derivatives by varying the initial components. mdpi.com
One specific and highly efficient MCR for preparing isoxazolyl-substituted anilines involves a one-pot diprop-3-ynylation and subsequent 1,3-dipolar cycloaddition. In this method, primary anilines are first reacted with propargyl bromide to introduce terminal alkyne functionalities. These in-situ generated alkynes then undergo a 1,3-dipolar cycloaddition with nitrile oxides, which are formed from hydroximyl chlorides, to construct the isoxazole ring.
The choice of catalyst and reaction conditions plays a crucial role in the success of these MCRs. Various catalysts, including organocatalysts and metal-based systems, have been explored to optimize yields and reaction times. researchgate.nettandfonline.com
Metal-Free and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize the environmental impact of chemical processes. rsc.orgresearchgate.net This trend is particularly relevant in the synthesis of isoxazoles, where traditional methods often rely on metal catalysts that can be toxic and difficult to remove from the final product. rsc.orgresearchgate.net
Development of Environmentally Benign Synthetic Routes
A key aspect of green chemistry is the use of environmentally benign solvents and reagents. acgpubs.org Water is an ideal green solvent due to its non-toxic nature, and many MCRs for isoxazole synthesis have been successfully performed in aqueous media. mdpi.comresearchgate.netsemnan.ac.ir The use of natural resources as catalysts, such as lemon juice which contains citric acid, has also been explored for the synthesis of isoxazolone derivatives, offering a biodegradable and readily available catalytic system. arkat-usa.org
Microwave-assisted organic synthesis represents another green approach, often leading to significantly reduced reaction times and improved yields. rsc.org Metal-free, microwave-assisted 1,3-dipolar cycloaddition reactions have been successfully employed for the synthesis of 3,5-disubstituted isoxazoles. rsc.org Furthermore, the use of sunlight as a natural and abundant energy source for promoting the three-component synthesis of isoxazolones in water exemplifies a truly green and sustainable method. semnan.ac.ir This approach avoids the need for external heating and organic solvents, minimizing energy consumption and environmental pollution. semnan.ac.ir
The development of one-pot cascade reactions under ultrasonication is another environmentally friendly technique that has been applied to the synthesis of isoxazole derivatives. rsc.org
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems is a cornerstone of green chemistry. unimi.it This involves the use of catalysts that are non-toxic, recyclable, and derived from renewable resources. In the context of isoxazole synthesis, a variety of sustainable catalysts have been investigated.
For instance, propylamine-functionalized cellulose has been employed as a biodegradable and efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.compreprints.org Other green catalysts that have proven effective include gluconic acid, which can act as both the reaction medium and catalyst and is recyclable. acgpubs.org Agro-waste, such as the water extract of orange fruit peel ash (WEOFPA), has also been utilized as a green and inexpensive catalyst for the synthesis of isoxazole derivatives. nih.gov
The following table summarizes various sustainable catalysts used in the synthesis of isoxazole derivatives:
| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |
| Propylamine-functionalized cellulose | Three-component reaction | Water | Biodegradable, high yield at room temperature | mdpi.compreprints.org |
| Lemon Juice | Multi-component reaction | Water | Natural, biodegradable, readily available | arkat-usa.org |
| Gluconic Acid | Knoevenagel condensation | Gluconic acid aqueous solution | Bio-based, recyclable, dual-role as solvent and catalyst | acgpubs.org |
| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Condensation | Glycerol/Solvent-free | Agro-waste derived, inexpensive, green | nih.gov |
| Urea | Three-component reaction | Water | Commercially available, cost-efficient, natural organo-catalyst | researchgate.net |
Catalytic Strategies in the Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires sophisticated catalytic strategies to achieve high efficiency, selectivity, and sustainability. unimi.it Recent advancements have focused on the application of heterogeneous nanocatalysis, organocatalysis, and biocatalysis.
Heterogeneous Nanocatalysis
Heterogeneous nanocatalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced catalytic activity due to their high surface-area-to-volume ratio. nih.gov In the synthesis of isoxazole derivatives, various nanocatalysts have been successfully employed.
For example, a core-shell nanocatalyst, ZnO@Fe3O4, has been used for the efficient and environmentally friendly synthesis of isoxazole-5(4H)-ones. mdpi.com The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst using an external magnet. mdpi.com Another example is the use of Ag/SiO2 as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water. researchgate.net The combination of sonochemistry with heterogeneous nanocatalysis has also proven to be a powerful strategy, as ultrasonic irradiation can improve the dispersion of nanoparticles in the reaction mixture, leading to increased catalytic activity. nih.gov
| Nanocatalyst | Reaction Type | Key Features | Reference |
| ZnO@Fe3O4 | Three-component synthesis of isoxazole-5(4H)-ones | Core-shell structure, magnetic, recyclable | mdpi.com |
| Ag/SiO2 | Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones | Recyclable, effective in water | researchgate.net |
| SnII-Mont K10 | Synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | Clay-based, efficient under ultrasound | nih.gov |
| Fe3O4/MNPs with immobilized ionic liquid | Polyhydroquinoline synthesis | Highly efficient, solvent-free conditions | nih.gov |
Organocatalysis and Biocatalysis
Organocatalysis and biocatalysis represent attractive alternatives to metal-based catalysis, offering milder reaction conditions and often higher selectivity. researchgate.net
Organocatalysts are small organic molecules that can catalyze chemical transformations. In the synthesis of isoxazol-5(4H)-ones, various organocatalysts have been utilized, including 4-(dimethylamino)pyridine (DMAP), urea, and 2-aminopyridine (B139424). researchgate.netsemanticscholar.orgtandfonline.com These catalysts are typically metal-free, readily available, and can promote reactions under mild conditions. researchgate.net For instance, DMAP has been used as an efficient Brønsted base catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. researchgate.nettandfonline.com
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media at ambient temperature. Lipase, for example, has been employed as a biocatalyst for the one-pot multicomponent synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones in water. researchgate.net The use of a synthetic enzyme (synzyme) has also been reported for the multicomponent synthesis of isoxazol-5(4H)-one derivatives, with the catalyst being recyclable up to 15 times without significant loss of activity. rsc.org
Transition Metal-Mediated Transformations
The synthesis of this compound and its analogs often employs transition metal catalysis to efficiently construct the core structure. Palladium and copper-based catalytic systems are particularly prominent in forming the key carbon-carbon and carbon-nitrogen bonds. These methods offer significant advantages in terms of reaction efficiency and substrate scope.
One of the primary applications of transition metals is in cross-coupling reactions. For instance, the Suzuki coupling reaction, which typically utilizes a palladium catalyst, can be employed to form the bond between the aniline (B41778) and isoxazole rings. This involves the reaction of a boronic acid or ester derivative of one ring system with a halide-substituted counterpart of the other.
Another significant transition metal-mediated transformation is the Sonogashira coupling. This palladium-catalyzed reaction between a terminal alkyne and an aryl halide is a powerful tool for constructing the isoxazole ring itself from acyclic precursors, which can then be cyclized. The use of a copper co-catalyst is common in this reaction.
Buchwald-Hartwig amination, another palladium-catalyzed reaction, provides a direct route for the formation of the aniline C-N bond. This reaction is instrumental in the synthesis of complex aniline derivatives that can subsequently be used to form the isoxazole ring.
Optimization of Synthetic Pathways and Yield Enhancement
Optimizing synthetic routes to this compound is crucial for its practical application in research and development. This involves both the intensification of reaction processes and the fine-tuning of reaction conditions to maximize product yield and purity.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds like this compound. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and, in some cases, improved yields and cleaner reaction profiles.
The application of MAOS has been particularly effective in the cycloaddition reactions that form the isoxazole ring. For example, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be significantly expedited under microwave conditions. This not only speeds up the synthesis but can also minimize the formation of byproducts that may arise from prolonged reaction times at high temperatures.
Systematic tuning of reaction conditions is a fundamental aspect of optimizing the synthesis of this compound. This encompasses several key parameters:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in cross-coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or dioxane are often employed.
Temperature: Optimizing the reaction temperature is critical for balancing reaction kinetics and minimizing side reactions.
Catalyst and Ligand: The selection of the appropriate transition metal catalyst and its corresponding ligand is paramount for achieving high catalytic activity and selectivity. Different ligands can modulate the electronic and steric properties of the metal center, thereby influencing the outcome of the reaction.
Base: The choice and stoichiometry of the base used in the reaction can have a profound impact on the yield, particularly in cross-coupling and condensation reactions.
A study focused on the synthesis of a related compound, N-(5-(3-aminophenyl)isoxazol-3-yl)cyclopropanecarboxamide, highlighted the importance of a phase-transfer catalyst in a key alkylation step, which significantly improved the yield to 89%.
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Derivatization Strategies for Structural Modification
The ability to selectively modify the structure of this compound is essential for exploring its structure-activity relationships in various applications. Derivatization can be targeted at either the aniline moiety or the isoxazole ring.
The amino group of the aniline moiety is a versatile handle for a wide range of chemical transformations. This allows for the introduction of diverse functional groups, leading to a vast library of derivatives. Common functionalization strategies include:
Acylation: Reaction of the aniline with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents.
Modifying the substitution pattern of the isoxazole ring provides another avenue for structural diversification. This can be achieved by utilizing appropriately substituted precursors during the synthesis of the isoxazole ring. For example, in the 1,3-dipolar cycloaddition approach, the choice of the alkyne and the nitrile oxide precursor will dictate the substituents on the resulting isoxazole ring.
Fused Isoxazole Systems and Their Synthesis
The synthesis of fused isoxazole systems, where the isoxazole ring is annulated with other heterocyclic or carbocyclic frameworks, represents a significant area of advanced organic synthesis. These polycyclic structures are of interest due to their unique stereochemical properties and potential applications in medicinal chemistry. mdpi.com The construction of these systems often involves intramolecular cyclization reactions, where a suitably functionalized side chain on the isoxazole or an adjacent ring closes to form the new fused ring. Methodologies for creating these complex scaffolds can be broadly categorized by the ring system being formed, such as isoxazolo-pyridines and isoxazolo-quinolines.
A common strategy involves the annulation of a pyridine (B92270) ring onto a functionalized isoxazole core. beilstein-journals.org For instance, derivatives of 3-amino-isoxazole, which are structurally related to this compound, serve as key precursors. The readily available 3-methylisoxazol-5-amine is a versatile starting material for the synthesis of various fused systems, including isoxazolo[5,4-b]pyridines and pyrrolo[3,2-d]isoxazoles. clockss.org
One established method for constructing the isoxazolo[5,4-b]pyridine (B12869864) skeleton involves the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate. clockss.org This reaction proceeds to yield the corresponding ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org Another approach utilizes the reaction of the amine with 2-(bis(methylthio)methylene)malononitrile, which, under fusion conditions, directly affords the 4-amino-5-cyano-6-(methylthio)-3-methylisoxazolo[5,4-b]pyridine derivative. clockss.org This transformation is believed to occur via nucleophilic addition of the amino group, elimination of methylthiol, and subsequent cyclization through the addition of the isoxazole C4-position to the nitrile function. clockss.org
The synthesis of isoxazolo[4,5-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines. beilstein-journals.org This method relies on an intramolecular nucleophilic substitution of the nitro group as the key cyclization step, providing an efficient route to isoxazolo[4,5-b]pyridines bearing electron-withdrawing groups. beilstein-journals.org
Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | 65 | clockss.org |
| 3-Methylisoxazol-5-amine | 2-(Bis(methylthio)methylene)malononitrile | 4-Amino-5-cyano-6-(methylthio)-3-methylisoxazolo[5,4-b]pyridine | 70 | clockss.org |
Furthermore, the fusion of isoxazole rings with quinoline (B57606) systems has been explored to create isoxazolo[5,4-b]quinolines and isoxazolo[4,5-c]quinolines. ontosight.aiijpsdronline.com The synthesis of isoxazolo[5,4-b]quinolines has been undertaken to address microbial resistance, leading to novel compounds with potent antimicrobial activity. ijpsdronline.com More complex, tetracyclic systems such as isoxazolo[3,4:4,5]thieno[2,3-c]quinolines have also been synthesized. arkat-usa.org This advanced synthesis was achieved through the thermolysis of 3-azido-4-alkylaminothieno[3,2-c]quinoline-2-carboxylates in refluxing bromobenzene, which prompted a cyclization to form the novel fused isoxazole ring system. arkat-usa.org
The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the isoxazole ring itself within a fused system. mdpi.commdpi.com For example, isoxazole-fused isoquinolinones can be prepared via the cycloaddition of a nitrile oxide with an alkyne, followed by an Ullmann-type cyclization to form the lactam ring. mdpi.com Similarly, intramolecular cycloaddition of propargyl-substituted azaarenes provides a metal-free pathway to isoxazole-fused tricyclic quinazoline (B50416) derivatives. nih.gov
Table 2: Examples of Synthesized Fused Isoxazole Systems
| Fused System | Synthetic Precursor | Key Reaction Type | Ref. |
|---|---|---|---|
| Isoxazolo[4,5-c]quinolinone | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Cyclization | researchgate.net |
Isoxazolo[3,4:4,5]thieno[2,3-c]quinoline |
3-Azido-4-alkylaminothieno[3,2-c]quinoline | Thermolysis/Cyclization | arkat-usa.org |
| Isoxazolo[5,4-b]pyridine | 3-Amino-5-methylisoxazole | Condensation/Cyclization | clockss.org |
| Isoxazolo[4,5-b]pyridine | 2-Chloro-3-nitropyridine derivative | Intramolecular Nucleophilic Substitution | beilstein-journals.org |
| Isoxazole-fused Isoquinolinone | 2-Propargylbenzamide | 1,3-Dipolar Cycloaddition / Ullmann Cyclization | mdpi.com |
These methodologies highlight the versatility of the isoxazole moiety and its amine derivatives as synthons for building complex, fused heterocyclic architectures. The choice of starting materials and reaction conditions allows for the regioselective construction of a wide array of polycyclic systems.
Mechanistic and Kinetic Investigations of 3 Isoxazol 5 Yl Aniline Reactions
Elucidation of Reaction Mechanisms in Synthetic Routes
The synthesis of the 3-(isoxazol-5-yl)aniline scaffold primarily relies on the construction of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The most prevalent and versatile method for forming the isoxazole core is the 1,3-dipolar cycloaddition reaction. rsc.org This reaction typically involves a nitrile oxide, serving as the 1,3-dipole, and an alkyne or an enamine as the dipolarophile. rsc.org
The mechanism for this cycloaddition can proceed through two main pathways: a concerted pericyclic reaction or a stepwise process involving a diradical intermediate. rsc.org A common route involves the in situ generation of a nitrile oxide from an aldoxime precursor using an oxidizing agent like sodium hypochlorite (B82951) or from a hydroximyl chloride in the presence of a base like triethylamine. rsc.org This highly reactive intermediate then readily undergoes cycloaddition with a suitably substituted alkyne, such as a propargyl derivative attached to an aniline (B41778) precursor, to form the 3,5-disubstituted isoxazole ring.
Another significant synthetic strategy is the condensation reaction between a 1,3-dicarbonyl compound (or its enamine equivalent) and hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net For instance, β-dimethylaminovinyl ketones can react with hydroxylamine hydrochloride, where the reaction conditions can be tuned to achieve regioselective synthesis of either 3- or 5-substituted isoxazoles. researchgate.net The mechanism involves the initial formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. clockss.org Organocatalysts, such as 2-aminopyridine (B139424) or 4-(dimethylamino)pyridine (DMAP), are often employed to facilitate these multi-component reactions, improving yields and reaction times. clockss.orgresearchgate.net
The proposed mechanism for an organocatalyzed three-component synthesis is illustrated below:
Enolate Formation: The catalyst, for example 2-aminopyridine, abstracts an acidic proton from a β-ketoester to form an enolate. clockss.org
Knoevenagel Condensation: The enolate attacks an aldehyde, which after dehydration, forms a 2-arylidene intermediate. clockss.orgresearchgate.net
Cyclization: Hydroxylamine attacks the carbonyl group of the intermediate to form an oxime, which then undergoes intramolecular cyclization to furnish the final isoxazol-5(4H)-one product after eliminating a molecule of ethanol. clockss.org
Microwave-assisted synthesis has also been employed to accelerate these reactions, allowing for the rapid and regioselective production of polysubstituted isoxazoles. rsc.org
Kinetic Studies of Reaction Rates
While specific kinetic data for reactions of this compound are not extensively detailed in the reviewed literature, kinetic studies of related heterocyclic rearrangements provide insight into the factors governing reaction rates. The Boulton-Katritzky reaction, a well-known rearrangement of 3-acyl-1,2,4-oxadiazole phenylhydrazones into 1,2,3-triazoles, serves as an illustrative example. researchgate.net
Kinetic studies of this rearrangement have shown that the reaction can proceed through multiple pathways, including uncatalyzed, general-base-catalyzed, and specific-acid-catalyzed routes. researchgate.net The reaction rates are significantly influenced by the nature of substituents on the heterocyclic ring and the proton concentration of the medium. researchgate.net For instance, the nucleophilic character of the reacting side chain and the charge density on the heterocyclic nitrogen atoms are critical factors determining the reactivity and the operative mechanism. researchgate.net
In the context of multi-component syntheses of isoxazole derivatives, reaction kinetics are influenced by several parameters:
Catalyst Loading: Studies on the synthesis of isoxazol-5(4H)-ones show that varying the molar percentage of the organocatalyst, such as 2-aminopyridine or DMAP, directly impacts the reaction time and yield. clockss.orgresearchgate.net
Temperature: The reaction rate is temperature-dependent. For example, in the three-component synthesis of isoxazol-5(4H)-ones, increasing the temperature from room temperature to 80 °C significantly improves the yield and shortens the reaction time. clockss.orgresearchgate.net
Solvent: The choice of solvent (e.g., water, ethanol, or a mixture) can affect reaction rates and the efficiency of the synthesis. researchgate.net
These findings underscore that the reaction rates for the synthesis and transformation of isoxazole-containing compounds are tunable and depend on a combination of electronic, steric, and environmental factors.
Adsorption Mechanisms in Applied Contexts (e.g., Corrosion Inhibition)
Derivatives of isoxazole and the structurally similar oxazole (B20620) have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. oup.comresearchgate.netarabjchem.org The inhibition mechanism is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. oup.comoup.com
The effectiveness of these compounds, including this compound and its analogue 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), is attributed to their molecular structure. oup.com The heterocyclic ring (isoxazole or oxazole) provides π-electrons and heteroatoms (nitrogen and oxygen) with lone pairs of electrons, which can interact with the vacant d-orbitals of iron on the steel surface. oup.comresearchgate.net Additionally, the aniline moiety offers further sites for interaction, enhancing the adsorption process. oup.comoup.com
The adsorption process is influenced by the inhibitor concentration and the temperature of the system. oup.comresearchgate.net Typically, the inhibition efficiency increases with higher inhibitor concentrations as more molecules become available to cover the metal surface. oup.comresearchgate.net Conversely, efficiency often decreases at higher temperatures, which can be attributed to the increased kinetic energy of the molecules, potentially leading to desorption. oup.com The adsorption of these inhibitors on mild steel surfaces has been found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. oup.comarabjchem.org
| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| 0.05 | 303 | 93.5 |
| 0.5 | 303 | 93.5 |
| 1.0 | 303 | 88.7 |
| 0.05 | 333 | 82.1 |
| 1.0 | 333 | 74.3 |
Data derived from studies on the closely related compound 3-(1,3-oxazol-5-yl)aniline (3-OYA) and this compound. oup.com
Physisorption and Chemisorption Analyses
The adsorption of an inhibitor onto a metal surface can occur through two primary mechanisms: physisorption (physical adsorption) and chemisorption (chemical adsorption).
Physisorption involves weaker, electrostatic interactions between the charged metal surface and charged inhibitor molecules, such as the van der Waals forces. This process is generally reversible.
Chemisorption involves the formation of stronger, coordinate-type chemical bonds between the inhibitor molecules and the metal surface through charge sharing or charge transfer. This type of adsorption is more specific and often irreversible.
Thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads), are calculated to distinguish between these mechanisms. A ΔG°ads value around -20 kJ/mol or less negative is indicative of physisorption, while a value around -40 kJ/mol or more negative suggests chemisorption. acs.org
For isoxazole and oxazole derivatives, studies indicate that the adsorption process is often a combination of both physisorption and chemisorption. oup.comresearchgate.netoup.com For example, the ΔG°ads value for 3-(1,3-oxazol-5-yl)aniline (3-OYA) was determined to be in a range that indicates a mixed-mode adsorption, involving both physical and chemical interactions on the mild steel surface. oup.comresearchgate.net Similarly, the standard enthalpy of adsorption (ΔH°ads) for this compound was found to be -41.8 kJ/mol, indicating an exothermic process where chemisorption is significant. The presence of both mechanisms contributes to the formation of a stable and effective protective layer on the metal. oup.comoup.com
| Compound | Parameter | Value | Indicated Adsorption Type |
|---|---|---|---|
| This compound | ΔG°ads | -34.2 kJ/mol | Mixed (Predominantly Physisorption) |
| This compound | ΔH°ads | -41.8 kJ/mol | Exothermic/Chemisorption |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | ΔG°ads | Indicates both physisorption and chemisorption | Mixed |
Data sourced from electrochemical and theoretical studies. oup.comresearchgate.net
Structure Activity Relationship Sar Studies of 3 Isoxazol 5 Yl Aniline Derivatives
SAR in Corrosion Inhibition Efficacy
The primary mechanism of corrosion inhibition by these derivatives involves their adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. oup.com This adsorption is governed by a combination of physical (physisorption) and chemical (chemisorption) interactions. oup.comdntb.gov.ua The molecular structure of 3-(isoxazol-5-yl)aniline and its analogs plays a pivotal role in this process.
The key structural components contributing to adsorption are:
The Isoxazole (B147169) Ring: The aromatic nature of the isoxazole ring, with its π-electrons, facilitates strong interactions with the vacant d-orbitals of iron on the steel surface. oup.comoup.com This π-electron interaction is a significant contributor to the formation of a stable adsorbed layer.
Heteroatoms: The presence of both nitrogen and oxygen atoms in the isoxazole ring, in addition to the aniline's nitrogen, offers multiple active centers for adsorption, leading to a more robust and effective protective layer.
Studies have shown that the adsorption of these compounds on mild steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. oup.com The strength and nature of this adsorption are influenced by the electronic properties of the molecule as a whole.
A study on a related compound, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), which shares a similar structural framework, revealed a protection efficiency of 93.5% at a low concentration of 0.05 mM in a 1 M HCl solution. oup.comoup.com This high efficiency is attributed to the synergistic effect of the oxazole (B20620) ring and the aniline (B41778) moiety in promoting strong adsorption. oup.comoup.com
Table 1: Corrosion Inhibition Efficiency of a Related Oxazole Derivative
| Compound | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 | 93.5 | 303 |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 1.0 | Decreased from 10-24 hrs | 303 |
Note: Data for a closely related oxazole derivative is presented to illustrate the high efficiency achievable with this structural class.
The introduction of various substituent groups onto the basic this compound framework can significantly modulate its corrosion inhibition properties. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can either enhance or diminish the inhibitor's performance.
Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, on the aniline ring can increase the electron density on the molecule. This, in turn, strengthens the coordinate bond between the inhibitor and the metal, leading to improved adsorption and higher inhibition efficiency.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or chloro (-Cl) can decrease the electron density, potentially weakening the interaction with the metal surface. However, in some cases, the presence of halogens like bromine can introduce steric bulk that may influence reactivity and metabolic stability in biological contexts.
For instance, a comparative study of different oxazole derivatives highlighted that the specific arrangement of functional groups is crucial for maximizing inhibitory efficiency. oup.com The interplay between the heterocyclic ring and various substituents on the aniline part allows for fine-tuning the molecule's ability to protect against corrosion. oup.com
Influence of Molecular Structure on Adsorption Behavior
SAR in Biological Systems
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of various biologically active agents. SAR studies in this domain focus on understanding how structural modifications impact interactions with specific biological targets, ultimately influencing the compound's therapeutic potential.
The biological activity of this compound derivatives is contingent on their ability to bind to specific molecular targets, such as enzymes or receptors. The isoxazole ring and the aniline moiety are key pharmacophoric features that engage in various non-covalent interactions within the binding site.
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring, as well as the amino group of the aniline, can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the target protein.
π-π Stacking: The aromatic nature of both the isoxazole and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Hydrophobic Interactions: Substituents on the rings can modulate the molecule's lipophilicity, influencing its ability to fit into hydrophobic pockets within the target protein.
For example, in the context of EPAC2 (Exchange Protein directly Activated by cAMP 2) inhibition, derivatives of this compound have shown that specific substitutions are critical for potent activity. One derivative formed hydrogen bonds with residues L406 and R448, and a halogen bond with E451, highlighting the importance of precise positioning of functional groups.
Systematic modifications of the this compound core and correlation of these changes with biological activity have yielded valuable SAR insights. These studies often involve creating libraries of analogs with diverse substitutions and evaluating their potency against a specific biological target.
Key findings from such analyses include:
Substitution on the Isoxazole Ring: In the development of EPAC antagonists, modifications at the 5-position of the isoxazole ring were found to be particularly important. nih.gov The introduction of electron-donating groups at this position, such as a 4-methoxyphenyl (B3050149) group, led to a significant enhancement in potency. This suggests that this region of the molecule interacts with a part of the binding site that favors electron-rich moieties. nih.gov
Substitution on the Aniline Ring: The substitution pattern on the aniline ring also plays a critical role. In the context of EPAC inhibitors, various substitutions on the phenyl ring have been explored to optimize activity. nih.gov For instance, the presence of fluorine-containing groups on the phenyl ring was shown to boost activity in some analogs. nih.gov
Linker Modifications: The nature of the linkage between the isoxazole and other parts of the molecule can also be modified to improve activity and other properties like solubility.
Table 2: SAR of Isoxazole Derivatives as EPAC Inhibitors
| Compound ID | Modification on Isoxazole Ring (Position 5) | Modification on Phenyl Ring | IC₅₀ (µM) for EPAC2 |
| Compound 33 | Unspecified | Unspecified | 2.7 |
| Analog with EDG | 4-Methoxyphenyl | Unspecified | 3.6 |
| Analog 25 | Furan-2-yl | Unspecified | 3.6 |
IC₅₀ represents the half-maximal inhibitory concentration.
The knowledge gained from SAR studies provides a roadmap for the rational design of new, more potent, and selective analogs. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design molecules with improved pharmacological profiles.
For instance, based on the observation that electron-donating groups at the 5-position of the isoxazole enhance EPAC inhibitory activity, new analogs incorporating furan-2-yl groups, which are also electron-donating, were synthesized. nih.gov This led to the discovery of compounds with low micromolar inhibitory activity. nih.gov
Similarly, in the development of inhibitors for the ATR (Ataxia Telangiectasia Mutated and Rad3-Related) kinase, an isoxazole ring was found to be an optimal replacement for an anilide moiety in a lead compound, resulting in improved affinity, selectivity, and solubility. sci-hub.se This highlights how the isoxazole core can be strategically employed to optimize the properties of a drug candidate.
Advanced Applications in Materials Science: Corrosion Inhibition by 3 Isoxazol 5 Yl Aniline
Electrochemical Evaluation of Corrosion Inhibition Performance
Electrochemical methods are fundamental in assessing the effectiveness of corrosion inhibitors by studying the kinetics of corrosion reactions at the metal-solution interface. These techniques are rapid and provide mechanistic insights into the inhibition process.
Potentiodynamic polarization (PDP) studies are crucial for determining the kinetics of anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and for classifying the type of inhibitor. In a typical PDP experiment, the potential of the metal electrode is scanned, and the resulting current is measured. The data is plotted as a Tafel curve (log current density vs. potential).
From these plots, key parameters are extrapolated:
Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor indicates its interaction with the corrosion process.
Corrosion Current Density (Icorr): A measure of the corrosion rate. A lower Icorr value in the presence of the inhibitor signifies effective corrosion protection.
Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the Tafel plot, which provide information about the reaction mechanism.
An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on these reactions. For isoxazole (B147169) derivatives, they often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. The inhibition efficiency (IE%) is calculated from the Icorr values with and without the inhibitor. Studies on similar isoxazole compounds have shown that inhibition efficiency increases with higher concentrations of the inhibitor.
Table 1: Illustrative Potentiodynamic Polarization Data Specific experimental data for 3-(Isoxazol-5-yl)aniline was not available in the search results. This table illustrates typical parameters obtained for a related isoxazole derivative in 1 M HCl.
| Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -480 | 1100 | 75 | -120 | - |
| 50 | -495 | 150 | 80 | -115 | 86.4 |
| 100 | -505 | 90 | 82 | -112 | 91.8 |
| 200 | -510 | 55 | 85 | -110 | 95.0 |
| 300 | -515 | 37 | 88 | -108 | 96.6 |
Data adapted from studies on a similar isoxazole derivative for illustrative purposes.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface. The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.
Key parameters derived from EIS analysis include:
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition as it signifies a slower charge transfer process (i.e., corrosion reaction).
Double Layer Capacitance (Cdl): This relates to the adsorption of the inhibitor. A decrease in Cdl is typically observed as inhibitor molecules displace water molecules at the metal-solution interface, increasing the thickness of the electrical double layer and/or decreasing the local dielectric constant.
EIS data is often visualized in Nyquist plots. For corrosion systems, these plots typically show a semicircle, the diameter of which corresponds to the charge transfer resistance. An increase in the semicircle's diameter with the addition of the inhibitor confirms the formation of a protective surface layer.
Potentiodynamic Polarization Studies
Gravimetric Analysis and Surface Characterization in Corrosion Studies
While electrochemical methods are powerful, gravimetric and surface analysis techniques provide direct physical evidence of corrosion and inhibition.
The weight-loss method is a straightforward and reliable technique for determining the average corrosion rate over a longer period. It involves immersing pre-weighed metal coupons into the corrosive solution, both with and without the inhibitor, for a specified time and at a controlled temperature. After the immersion period, the coupons are cleaned to remove corrosion products and re-weighed.
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated from the weight loss data. This method is essential for evaluating the long-term stability and effectiveness of the inhibitor. Studies on related compounds show that inhibition efficiency determined by weight loss increases with inhibitor concentration.
The primary mechanism of organic inhibitors like this compound is the formation of an adsorbed film on the metal surface. Understanding this adsorption is key to explaining the inhibition performance. The process is often analyzed using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage (θ).
The nature of the adsorption—whether it is physical (physisorption), chemical (chemisorption), or a combination of both—can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). A value of ΔG°ads around -20 kJ/mol or less positive suggests physisorption, involving electrostatic interactions, while values around -40 kJ/mol or more negative are indicative of chemisorption, which involves charge sharing or coordinate bond formation between the inhibitor and the metal surface.
Weight-Loss Measurement Methodologies
Environmental and Temperature Dependencies of Inhibition Efficiency
The performance of a corrosion inhibitor is significantly influenced by environmental conditions, most notably temperature.
Studies on various isoxazole inhibitors consistently show that inhibition efficiency tends to decrease as the temperature of the corrosive medium increases. This trend often suggests that the adsorption of the inhibitor on the metal surface is an exothermic process and may be dominated by physical adsorption, which involves weaker bonds that can be disrupted by increased thermal energy. At higher temperatures, the rate of metal dissolution also increases, further challenging the stability of the protective inhibitor film. For instance, the efficiency of a related isoxazole derivative was found to be highest at 30°C and decreased at temperatures up to 60°C.
Table 2: Illustrative Temperature Dependence of Inhibition Efficiency Specific experimental data for this compound was not available in the search results. This table illustrates the typical effect of temperature on the inhibition efficiency (IE%) of a related isoxazole derivative at a fixed concentration.
| Temperature (°C) | Inhibition Efficiency (IE%) |
| 30 | 96.6 |
| 40 | 92.1 |
| 50 | 88.5 |
| 60 | 84.2 |
Data adapted from studies on a similar isoxazole derivative for illustrative purposes.
Development of Sustainable Corrosion Inhibitors
The pursuit of environmentally responsible industrial practices has intensified research into "green" corrosion inhibitors—substances that are biodegradable, non-toxic, and sourced from sustainable materials. mdpi.com In this context, heterocyclic compounds, particularly isoxazole derivatives, have emerged as a promising class of sustainable corrosion inhibitors. researchgate.net Their appeal lies in their eco-friendly nature, cost-effective synthesis, and high efficiency at low concentrations. oup.comoup.com
One notable compound in this area is this compound, also known as 3-OYA. oup.com It has been identified as an effective corrosion inhibitor for mild steel, especially in aggressive acidic environments like hydrochloric acid (HCl) solutions. researchgate.netoup.com The efficacy of this compound stems from its molecular structure. The isoxazole ring and the aniline (B41778) moiety work in concert to create a protective layer on the metal's surface. oup.com The heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings are crucial for the adsorption process that shields the metal from corrosive agents. researchgate.net
Research has demonstrated that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. Its adsorption onto the mild steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules. researchgate.net The thermodynamic data reveals that the adsorption is a spontaneous process involving both physical (electrostatic) and chemical interactions between the inhibitor and the steel surface. researchgate.net
Detailed studies have quantified the performance of this compound under various conditions. For instance, in a 1 M HCl solution, it has shown outstanding protection efficiency. researchgate.netoup.com The effectiveness of the inhibitor is dependent on its concentration and the ambient temperature.
Research Findings on this compound as a Corrosion Inhibitor
Investigations into the corrosion inhibition properties of this compound have yielded significant data, primarily through weight loss measurements and electrochemical techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. researchgate.net
Studies show a clear trend of increasing inhibition efficiency with higher concentrations of this compound. researchgate.netoup.com At a concentration of 0.05 mM, it has been reported to achieve a remarkable inhibition efficiency of 93.5%. researchgate.netoup.comresearchgate.net This high level of protection is attributed to the formation of a stable, protective film on the mild steel surface, which acts as a barrier to the corrosive environment. researchgate.net
The influence of temperature on the inhibitor's performance has also been a key area of investigation. It has been observed that the inhibition efficiency of this compound tends to decrease as the temperature rises. researchgate.netoup.com This behavior is linked to the nature of the adsorption process on the metal surface. oup.com
Below are data tables summarizing the research findings on the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Table 1: Effect of this compound Concentration on Inhibition Efficiency
| Concentration (mM) | Inhibition Efficiency (%) |
| 0.05 | 93.5 |
| 1.0 | 88.7 |
This data illustrates that even at very low concentrations, this compound provides significant protection, although the efficiency slightly decreases at higher concentrations under certain conditions.
Table 2: Influence of Temperature on the Inhibition Efficiency of this compound
| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 0.05 | 303 | 93.5 |
| 0.05 | 333 | 82.1 |
| 1.0 | 303 | 88.7 |
| 1.0 | 333 | 74.3 |
This table highlights the inverse relationship between temperature and inhibition efficiency, a crucial factor for industrial applications where temperature can vary. oup.com
The development of sustainable corrosion inhibitors like this compound represents a significant step forward in materials science. Its high efficiency, coupled with its environmentally friendly characteristics, makes it a strong candidate to replace traditional, more hazardous corrosion inhibitors. mdpi.comoup.com
Exploration of Biological Activities and Medicinal Chemistry Potential
Broad-Spectrum Pharmacological Activity Profiling of Isoxazole (B147169) Derivatives
Isoxazole derivatives have demonstrated a remarkable range of biological activities, making them a subject of intense research in the quest for new drugs. nih.govipinnovative.com These activities span across various therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and more. nih.govnih.govresearchgate.net The pharmacological profile of isoxazole derivatives is often influenced by the nature and position of substituents on the isoxazole ring. nih.gov
A significant number of isoxazole derivatives have been investigated for their potential to alleviate inflammation and pain. nih.govekb.egnih.gov Research has shown that these compounds can exhibit potent anti-inflammatory and analgesic effects, often comparable to or even exceeding those of established drugs. nih.govmdpi.com For instance, certain isoxazole derivatives have demonstrated forceful anti-inflammatory and analgesic activities in various in vivo models, such as the carrageenan-induced rat hind paw edema model and hot-plate and acetic acid-induced writhing response assays. nih.gov
One study highlighted a series of isoxazole derivatives (3a-f) that showed the most potent anti-inflammatory and analgesic activities among the synthesized compounds. nih.gov Another investigation into indolyl–isoxazolidines identified a compound, 9a, that significantly inhibited the production of inflammatory mediators TNF-α and IL-6. mdpi.com This compound also displayed analgesic and anti-inflammatory effects comparable to indomethacin (B1671933) in the carrageenan test. mdpi.com Furthermore, some isoxazole-containing compounds have been explored for their potential in topical treatments for inflammatory conditions. mdpi.com
The mechanism behind the anti-inflammatory action of many isoxazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug development. ijcrt.org
| Compound/Derivative | Activity | Model/Assay | Key Findings |
| Isoxazole derivatives (3a-f) | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw edema, Hot-plate and acetic acid-induced writhing assays | Showed the most forceful activities in the series. nih.gov |
| Indolyl–isoxazolidine (B1194047) (9a) | Anti-inflammatory, Analgesic | LPS-induced TNF-α and IL-6 production in THP-1 cells, Carrageenan test | Potency comparable to indomethacin. mdpi.com |
| p-Etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Anti-inflammatory, Antibacterial | Not specified | Strong activity attributed to the benzoyl group. mdpi.com |
| 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one (5e) | Analgesic, Anti-inflammatory, Antimicrobial | Tail-flick technique, Carrageenan-induced foot paw edema | Most active compound in its series with low ulcerogenicity. nih.gov |
The isoxazole ring is a key pharmacophore in the development of new anticancer agents. espublisher.comrun.edu.ng Derivatives of isoxazole have shown significant potential in combating various cancer cell lines, with some exhibiting spectacular activity. run.edu.ng The anticancer properties of these compounds are attributed to a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. researchgate.netnih.govnih.gov
Research has demonstrated that the introduction of an isoxazole moiety into a molecule can induce apoptosis in tumor cells. researchgate.net For example, hydnocarpin, a natural flavonoid lignan (B3055560) containing an isoxazole structure, has been shown to induce apoptosis in lung cancer cells. researchgate.net Furthermore, isoxazole derivatives have been investigated as inhibitors of various targets involved in cancer progression, such as EGFR, HER2, and HSP90. researchgate.net
Several studies have highlighted the efficacy of specific isoxazole derivatives against different cancer types. For instance, some derivatives have been found to be effective against breast cancer cell lines, a leading cause of cancer-related death in women. nih.govnih.gov The versatility of the isoxazole scaffold allows for chemical modifications to enhance anticancer activity and selectivity, making it a promising area for future drug discovery. espublisher.com
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
| Hydnocarpin | Lung cancer cells | Induces apoptosis | A natural flavonoid lignan with an isoxazole structure. researchgate.net |
| Triazole-isoxazole derivatives (43a, 43b) | MCF-7, T-47D (human breast cancer) | Not specified | Found to be effective in vitro anti-cancer agents. nih.gov |
| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles (24, 25) | Hela, MCF-7, NCI-H460 (lung cancer) | Not specified | Displayed potent anticancer activity comparable to Cisplatin. nih.gov |
| Benzopyran-4-one-isoxazole hybrids (5a–d) | MDA-MB-231 and other cancer cell lines | Antiproliferative | Significant antiproliferative activities with minimal cytotoxicity to normal cells. mdpi.com |
Isoxazole derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activity. nih.govresearchgate.net They have been extensively studied for their effectiveness against various pathogenic bacteria, fungi, and viruses. researchgate.net The antimicrobial potential of these compounds often stems from their ability to interfere with essential microbial processes.
In the realm of antibacterial research, isoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have demonstrated notable antibacterial and antifungal activity. nih.gov Similarly, some heteroarylisoxazoles have been evaluated for their efficacy against E. coli, S. aureus, and P. aeruginosa. nih.gov
The antifungal properties of isoxazole derivatives are also well-documented, with some compounds showing potent activity against a range of fungal species, including Candida albicans and Aspergillus niger. nih.govijcrt.org The antiviral potential of isoxazole-based compounds is another active area of investigation, with research focusing on their ability to combat viruses such as hepatitis B and C, herpes viruses, and HIV. ipinnovative.com
| Compound/Derivative | Microorganism(s) | Activity | Key Findings |
| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Antibacterial, Antifungal | High impact of the thiophene (B33073) moiety on biological activity. nih.gov |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | Antibacterial | Noticeably higher antimicrobial activity compared to other analyzed compounds. nih.gov |
| 5-(furan-2-yl)-3-(4-nitrophenyl)isoxazole | Candida albicans, Candida spp., Fusarium spp. | Antifungal | Potent and broad-spectrum activity. ijcrt.org |
| Cinnamamide-isoxazole hybrid sulfonamides | Chlamydia | Anti-chlamydia | The presence of an electron-donating group on the phenyl ring of cinnamamide (B152044) enhanced activity. |
Beyond the well-established anti-inflammatory, anticancer, and antimicrobial properties, the versatile isoxazole scaffold has been explored for a multitude of other therapeutic applications. nih.govresearchgate.net These investigations have revealed the potential of isoxazole derivatives in treating a wide range of conditions, including neurological disorders, infectious diseases, and metabolic syndromes. nih.govresearchgate.netijcrt.org
Isoxazole derivatives have shown promise as anticonvulsant agents, with some compounds being investigated for their ability to manage seizures. nih.govnih.gov In the field of infectious diseases, research has extended to the development of anti-tuberculosis and anti-HIV agents based on the isoxazole framework. researchgate.net Furthermore, certain isoxazol-5(4H)-one derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), suggesting a potential anti-obesity effect. ijcrt.org
The broad therapeutic potential of isoxazole derivatives underscores their importance in medicinal chemistry and the ongoing search for novel and effective treatments for a variety of diseases. ipinnovative.comresearchgate.net
Antibacterial, Antifungal, and Antiviral Efficacy
Molecular Target Identification and Ligand-Target Interactions
Understanding the specific molecular targets of isoxazole derivatives and the nature of their interactions is crucial for rational drug design and development. researchgate.netnih.gov Enzyme inhibition assays and molecular docking studies are key tools used to elucidate these mechanisms. nih.govnih.govcu.edu.tr
Enzyme inhibition assays have revealed that isoxazole derivatives can target a variety of enzymes implicated in different diseases. As previously mentioned, the anti-inflammatory effects of many isoxazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes. ijcrt.org In the realm of anticancer research, isoxazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. researchgate.netnih.gov
For antibacterial applications, some coumarin-thiazolyl ester derivatives containing an isoxazole moiety have been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. cu.edu.tr In the context of metabolic disorders, isoxazolidine and other isoxazole derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govmdpi.com This inhibitory action makes them promising candidates for the management of type 2 diabetes. nih.govmdpi.com For instance, a series of novel isoxazolidines showed better inhibitory effects against porcine pancreatic α-amylase (PPA), human pancreatic α-amylase (HPA), and human lysosomal acid α-glucosidase (HLAG) compared to the standard drug acarbose. nih.gov
| Enzyme Target | Therapeutic Area | Key Findings |
| Cyclooxygenase (COX) | Anti-inflammatory | Inhibition of COX pathways is a common mechanism for the anti-inflammatory activity of isoxazole derivatives. ijcrt.org |
| Histone Deacetylases (HDACs) | Anticancer | Isoxazole derivatives act as anticancer agents through mechanisms including HDAC inhibition. researchgate.netnih.gov |
| DNA Gyrase | Antibacterial | A coumarin-thiazolyl ester derivative exhibited a DNA gyrase inhibition effect with an IC50 of 0.13 µM. cu.edu.tr |
| α-Amylase and α-Glucosidase | Antidiabetic | Isoxazolidine derivatives have shown potent inhibition of these enzymes, with some being more effective than the standard drug acarbose. nih.govmdpi.com |
Receptor Modulation Studies (e.g., EPAC, RORγt)
Derivatives of the 3-(isoxazol-5-yl)aniline scaffold have been the focus of receptor modulation studies, particularly targeting the Exchange proteins directly activated by cAMP (EPAC) and the Retinoic-acid-receptor-related orphan receptor γt (RORγt).
EPAC Antagonism:
A series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues have been synthesized and evaluated as EPAC antagonists. nih.gov Structure-activity relationship (SAR) studies on these compounds, derived from an initial high-throughput screening hit, have led to the identification of more potent antagonists. nih.gov For instance, modifications on the phenyl ring and the isoxazole moiety have been shown to significantly impact inhibitory activity. nih.gov
Specifically, fusing the isoxazole ring with a phenyl ring to form a benzo[d]isoxazole moiety, as seen in compound 30 , resulted in a slight decrease in potency against EPAC1 compared to the parent compound. nih.gov However, the introduction of fluorine-containing groups to the B ring of this new scaffold significantly boosted activity, with compounds 31 , 32 , and 33 showing a 2 to 4-fold increase in potency. nih.gov Compound 33 emerged as the most potent inhibitor of EPAC2, with an IC50 value of 1.9 μM. nih.gov These findings suggest that the isoxazole scaffold can be chemically modified to develop potent and selective EPAC inhibitors. nih.gov
RORγt Modulation:
Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, a promising target for autoimmune diseases. nih.govacs.org The isoxazole core serves as a key structural element for these allosteric modulators. nih.gov Optimization of the substituents on the isoxazole ring has been a key strategy in developing potent and selective RORγt inhibitors. nih.govacs.org
Studies have shown that small modifications to the substituents at the C-4 and C-5 positions of the isoxazole ring can significantly affect potency and selectivity. nih.gov For example, the presence of a hydrogen-bond-donating N-heterocycle at the C-5 position, such as a pyrrole (B145914) ring, was found to enhance potency by forming an additional polar interaction with the protein backbone. nih.govacs.org The optimization of an initial lead compound led to derivatives with a nearly 10-fold increase in potency, demonstrating low nanomolar activity. acs.org
Protein Binding and Allosteric Modulation
The this compound scaffold and its derivatives have demonstrated significant potential in the realm of protein binding and allosteric modulation, particularly in the context of RORγt.
Allosteric Modulation of RORγt:
Research has successfully identified trisubstituted isoxazoles as allosteric inverse agonists of RORγt. nih.gov These compounds bind to an allosteric site within the ligand-binding domain of the receptor, distinct from the orthosteric binding site. nih.govacs.org This allosteric mechanism offers a potential advantage over orthosteric modulators. nih.govacs.org
Co-crystal structures have confirmed the binding of these isoxazole derivatives to the allosteric site located between helices 3, 4, 11, and 12 of the RORγt ligand-binding domain. nih.govacs.org The binding of these ligands induces a conformational change in the receptor, leading to the inhibition of its activity. nih.gov The isoxazole substituents at the C-3, C-4, and C-5 positions play a crucial role in anchoring the molecule within this allosteric pocket. nih.gov
The thermal stability of the RORγt protein is increased upon ligand binding, which is indicative of a high binding affinity. nih.govacs.org The most potent isoxazole derivatives showed a significant increase in the melting temperature of the protein. nih.govacs.org
Drug Discovery and Development of this compound Analogues
The structural motif of this compound has served as a valuable starting point for drug discovery and development programs, leading to the identification of lead compounds and preclinical candidates. nih.govnih.gov
Lead Compound Identification and Optimization
The process of lead identification and optimization has been a key focus in the development of drugs based on the this compound scaffold.
In the development of RORγt allosteric inverse agonists, an initial lead isoxazole compound was identified and subsequently optimized to enhance its potency and pharmacokinetic properties. acs.org This optimization effort involved systematic modifications of the substituents on the isoxazole ring, leading to compounds with significantly improved activity. nih.govacs.org
Similarly, in the discovery of ATR kinase inhibitors, an initial lead compound with a 2-aminopyrazine (B29847) core was optimized by replacing an anilide moiety with an isoxazole ring substituted with a secondary benzylamine. sci-hub.se This modification led to improved ATR affinity, selectivity, and aqueous solubility. sci-hub.se The optimization process also focused on improving the metabolic profile and reducing the potential for the formation of aniline (B41778) metabolites. sci-hub.se
Investigation of Pharmacokinetic and Pharmacodynamic Parameters
The investigation of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is a critical step in the development of any therapeutic candidate. For analogues of this compound, these studies have been instrumental in their advancement.
In the development of ATR inhibitors, the lead optimization process aimed to improve PK properties suitable for intravenous administration. sci-hub.se The optimized compound, VX-970, demonstrated improved PK properties compared to the initial lead. sci-hub.se
For RORγt inverse agonists, the optimization of the isoxazole scaffold led to compounds with promising pharmacokinetic properties. acs.org These properties, combined with their potent cellular activity, positioned them as valuable leads for further development. acs.org
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening has also been employed to predict the pharmacokinetic properties of newly synthesized isoxazoline (B3343090) derivatives.
Preclinical Evaluation of Therapeutic Candidates
Preclinical evaluation is a crucial phase in drug development where the safety and efficacy of a therapeutic candidate are assessed before it can be tested in humans.
VX-970 (M6620), an ATR inhibitor derived from the optimization of a lead compound containing an isoxazole moiety, was the first ATR inhibitor to enter clinical studies. sci-hub.se Preclinical studies demonstrated that VX-970 could enhance the toxicity of DNA-damaging chemotherapy in many cancer cells, while being tolerated by healthy tissues. sci-hub.se
In the context of RORγt inverse agonists, preclinical evaluation of isoxazole-based compounds has shown that they can effectively inhibit the production of IL-17a, a key cytokine in autoimmune diseases. acs.orgacs.org This provides a strong rationale for their further development as treatments for these conditions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-(isoxazol-5-yl)aniline. These methods provide a detailed view of the molecule's frontier molecular orbitals and its tendency to be ionized or to accept electrons.
HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. For a related compound, 3-(1,3-oxazol-5-yl)aniline (B119962), the HOMO density is primarily located over the aniline (B41778) ring, while the LUMO is distributed over both the aniline and oxazole (B20620) rings. oup.com A high HOMO energy (EHOMO) value indicates a greater ability to donate electrons, which can enhance properties like corrosion inhibition. oup.com The energy gap is sensitive to molecular substituents, which can alter the molecule's reactivity. nih.gov
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a smaller gap often indicates higher reactivity. |
Ionization Potential and Electron Affinity Computations
Ionization potential (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. nih.gov These parameters can be calculated from HOMO and LUMO energies using Koopman's theorem, where I = -EHOMO and A = -ELUMO. oup.com These calculations are vital for understanding the molecule's behavior in electron transfer reactions. nih.govoup.com More advanced methods like the G0W0 method can also be used for more accurate predictions of ionization potential and electron affinity. scm.com
| Computational Parameter | Relationship to Molecular Orbitals | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. nih.gov |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. oup.comoup.comresearchgate.net In the context of this compound and related structures, DFT calculations are employed to determine quantum chemical parameters and correlate them with the molecule's activity, such as its performance as a corrosion inhibitor. oup.comoup.comresearchgate.net For instance, DFT studies on the related compound 3-(1,3-oxazol-5-yl)aniline have been used to calculate parameters like electronegativity, hardness, and the fraction of transferred electrons, providing insights into its interaction with metal surfaces. oup.com These theoretical findings often show good consistency with experimental results. oup.comoup.comresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a derivative of this compound, might interact with a biological target.
Ligand-Protein Binding Mode Predictions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This technique is crucial in drug discovery for predicting the binding affinity and mode of action of novel compounds. For example, docking studies with isoxazole (B147169) derivatives have been used to understand their interactions with enzymes like cyclooxygenase, providing a basis for their anti-inflammatory potential. The isoxazole ring can participate in important interactions like hydrogen bonding and π-π stacking within the binding site of a protein. In studies of related isoxazole compounds, docking has been used to predict binding modes with targets like the EPAC2 protein and the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.govnih.gov
Conformational Analysis and Molecular Flexibility
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the conformational flexibility of a molecule is important as it can significantly influence its biological activity. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior and flexibility of the ligand within the protein's binding pocket, complementing the static picture provided by molecular docking. chemrxiv.org For some isoxazole derivatives, intramolecular polar interactions can determine which conformation is energetically preferred, which in turn affects their biological activity. sci-hub.se
Prediction and Analysis of ADMET Properties
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing the high attrition rates in later developmental stages. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is even synthesized. researchgate.net These predictive models utilize a molecule's structure to calculate key physicochemical and pharmacokinetic parameters that determine its behavior in the body. researchgate.netbohrium.com
For the isoxazole class of compounds, various in silico tools and web servers, such as QikProp, SwissADME, preADMET, and ADMETlab, are frequently employed to generate these predictive profiles. nih.govjaptronline.com These platforms analyze everything from fundamental properties like solubility and lipophilicity to complex interactions like metabolism by cytochrome P450 enzymes and potential for toxicity. researchgate.netscispace.com While comprehensive ADMET studies published specifically for this compound are not extensively available, research on its derivatives and related isoxazole-containing structures indicates that this chemical scaffold can be modified to achieve favorable ADMET profiles. frontiersin.orgnih.gov The success of drug candidates often depends on these ADME characteristics, and early prediction of potential toxicity helps to reduce the likelihood of failure during later drug development phases.
In Silico Assessment of Drug-Likeness
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. researchgate.netgalchimia.com This rule establishes four simple physicochemical parameter cutoffs that are associated with good intestinal absorption and permeability. galchimia.comresearchgate.net A compound is generally considered to have good drug-like properties if it violates no more than one of these rules. researchgate.net
The calculated physicochemical properties for this compound are consistent with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. The compound's molecular weight is well under the 500 Dalton threshold, and it has an appropriate number of hydrogen bond donors and acceptors.
| Physicochemical Property | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 160.17 g/mol | ≤ 500 g/mol | Yes |
| Log P (Octanol-Water Partition Coefficient) | 1.89 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from -NH2 group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (from N and O in isoxazole ring) | ≤ 10 | Yes |
Data for this table was compiled from computational predictions. Log P value is an estimate from common cheminformatics platforms.
In addition to the core rules, other parameters like the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also considered. The TPSA for this compound is calculated to be 55.1 Ų, a value typically associated with good cell membrane permeability. It has only one rotatable bond, which contributes to favorable conformational stability. Studies on various libraries of isoxazole derivatives have consistently shown that they tend to adhere to Lipinski's rules, supporting the potential of this scaffold in drug discovery. rsc.org
Computational Toxicity Screening
Computational toxicity screening is an essential component of the early-stage drug discovery process, aiming to identify potential safety concerns before committing significant resources to a compound's development. nih.gov These in silico models use a compound's structure to predict its likelihood of causing various forms of toxicity, such as mutagenicity, carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity. nih.goviajps.com By flagging potential liabilities early, medicinal chemists can prioritize safer compounds or design new analogues that avoid the structural features associated with the predicted toxicity.
While a specific toxicity report for this compound is not available, computational ADMET analyses of related isoxazole derivatives have been performed. scispace.comresearchgate.net These studies often utilize platforms like admetSAR or PreADMET to predict a range of toxicological endpoints. nih.govjaptronline.com For instance, some theoretical studies on designed isoxazole derivatives have suggested that they are non-toxic and non-carcinogenic in biological systems. researchgate.net
The table below outlines common toxicological parameters that are typically evaluated during in silico screening for compounds like this compound and its derivatives.
| Toxicity Endpoint | Description | Relevance in Drug Discovery |
|---|---|---|
| Ames Mutagenicity | Predicts the potential of a compound to cause mutations in bacterial DNA, an indicator of carcinogenic potential. | Critical for identifying compounds that could potentially cause cancer. |
| Carcinogenicity | Predicts the likelihood that a compound will cause cancer in rodent models. | A key long-term toxicity concern for any potential therapeutic agent. |
| Hepatotoxicity | Predicts the potential for a compound to cause drug-induced liver injury. | A major reason for drug failure in clinical trials and post-market withdrawal. |
| hERG Inhibition | Predicts the potential of a compound to block the hERG potassium channel in the heart. | A key indicator of potential cardiotoxicity, which can lead to fatal arrhythmias. |
This table represents common toxicity endpoints evaluated computationally for drug candidates and does not reflect specific results for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Isoxazol-5-yl)aniline by mapping the hydrogen and carbon frameworks of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.
In a typical ¹H NMR spectrum of a related isoxazole (B147169) derivative, the proton on the isoxazole ring (=CH) appears as a singlet. rjpbcs.com For instance, in 3,5-diphenyl isoxazole, this proton resonates at δ 6.562 ppm. rjpbcs.com The aromatic protons of the aniline (B41778) ring in similar structures generally appear as a multiplet in the range of δ 6.6 to 7.5 ppm. rjpbcs.com The protons of the amino (-NH₂) group of the aniline moiety typically exhibit a broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O). The specific chemical shifts for the aromatic protons in this compound will be influenced by the position of the isoxazole substituent on the aniline ring. The ortho, meta, and para protons will have distinct chemical shifts due to the electronic effects of the amino and isoxazolyl groups. ucl.ac.uk
Table 1: Representative ¹H NMR Spectral Data for Isoxazole-containing Compounds
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| 3,5-Diphenyl isoxazole rjpbcs.com | Isoxazole-H | 6.562 | s |
| 3,5-Diphenyl isoxazole rjpbcs.com | Aromatic-H | 7.342-7.826 | m |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole rjpbcs.com | Isoxazole-H | 6.181 | s |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole rjpbcs.com | Aromatic-H | 6.787-7.482 | m |
| N,N-dimethyl-4-(3'-phenylisoxazol-5yl)aniline rjpbcs.com | Isoxazole-H | 6.582 | s |
s = singlet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, providing a "fingerprint" of the carbon skeleton.
The chemical shifts in a ¹³C NMR spectrum reveal the nature of the carbon atoms (e.g., aromatic, aliphatic, part of a heterocycle). For isoxazole derivatives, the carbon atoms of the isoxazole ring typically resonate at specific chemical shifts. For example, in 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole carbons appear at δ 170.6, 161.9, and 97.2 ppm. rsc.org The carbon atoms of the aniline ring will also have characteristic chemical shifts, which are influenced by the amino and isoxazolyl substituents. kpi.ua A high-resolution ¹³C NMR spectrum can resolve all the individual carbon resonances, confirming the connectivity of the molecule. kpi.ua
Table 2: Representative ¹³C NMR Spectral Data for Isoxazole-containing Compounds
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
|---|---|---|
| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | C=N (isoxazole) | 161.9 |
| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | C-O (isoxazole) | 170.6 |
| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | CH (isoxazole) | 97.2 |
| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | Aromatic Carbons | 125.8, 127.2, 127.6, 128.0, 129.0, 129.2, 130.3, 136.0 |
| 3-(benzo[d] rjpbcs.comhmdb.cadioxol-5-yl)-5-phenylisoxazole rsc.org | C=N (isoxazole) | 162.5 |
| 3-(benzo[d] rjpbcs.comhmdb.cadioxol-5-yl)-5-phenylisoxazole rsc.org | C-O (isoxazole) | 170.1 |
| 3-(benzo[d] rjpbcs.comhmdb.cadioxol-5-yl)-5-phenylisoxazole rsc.org | CH (isoxazole) | 97.2 |
Proton NMR (¹H NMR) for Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N and N-O bonds of the isoxazole ring, and the C=C bonds of the aromatic aniline ring. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. rjpbcs.com The C=N stretching of the isoxazole ring is expected in the range of 1500-1650 cm⁻¹, while the N-O stretching vibration appears around 1300-1400 cm⁻¹. rjpbcs.com The C=C stretching vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ region. rjpbcs.com
Table 3: Characteristic IR Absorption Bands for Isoxazole and Aniline Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Stretch | 3300-3500 | |
| Aromatic (C-H) | Stretch | 3000-3100 | rjpbcs.com |
| Isoxazole (C=N) | Stretch | 1500-1650 | rjpbcs.com |
| Aromatic (C=C) | Stretch | 1450-1600 | rjpbcs.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight (160.17 g/mol ). sigmaaldrich.com The fragmentation pattern is characteristic of the compound's structure. Common fragmentation pathways for aromatic amines involve the loss of a hydrogen atom or the cleavage of the C-N bond. libretexts.org For isoxazole rings, fragmentation can involve the cleavage of the N-O bond and subsequent rearrangements. researchgate.net Analysis of the fragment ions helps to piece together the structure of the original molecule. For instance, in related isoxazole compounds, fragments corresponding to the phenyl and isoxazole moieties are often observed. rjpbcs.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.
Thin Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of reactions and to assess the purity of a sample. tifr.res.in In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. jcsp.org.pk The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents).
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. tifr.res.in The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature). khanacademy.org By comparing the Rf value of the synthesized this compound with that of a known standard, its identity and purity can be preliminarily confirmed. The presence of multiple spots would indicate the presence of impurities. tifr.res.in
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5-Diphenyl isoxazole |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole |
| N,N-dimethyl-4-(3'-phenylisoxazol-5yl)aniline |
| 3-(4-chlorophenyl)-5-phenylisoxazole |
| 3-(benzo[d] rjpbcs.comhmdb.cadioxol-5-yl)-5-phenylisoxazole |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoxazole derivatives, including this compound, offering high resolution and sensitivity for purity determination and quantification. mdpi.comvedomostincesmp.ru The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For compounds similar to this compound, reversed-phase HPLC (RP-HPLC) is frequently employed. mdpi.com In this mode, a nonpolar stationary phase, typically a C18-modified silica (ODS), is used in conjunction with a polar mobile phase. mdpi.comvedomostincesmp.rugoogle.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC analysis for an isoxazole derivative might involve a gradient elution system. For instance, a linear gradient of methanol (B129727) and water, often with a small percentage of a modifier like formic acid (0.1%) to improve peak shape and resolution, is common. vedomostincesmp.ruconsensus.app The analysis of a related isoxazole derivative utilized a Zorbax Eclipse Plus C18 column (150 × 3.0 mm, 3.5 µm) with a gradient elution of 0.1% aqueous formic acid and methanol. vedomostincesmp.ruconsensus.app Another study on isoxazole derivatives employed a Knauer C18 column (100 × 4.6 × 5 µm) with a linear gradient of 20–98% methanol in water at a flow rate of 1 mL/min, with the column temperature maintained at 30.0 °C. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 270 nm. nih.gov
The purity of this compound is a critical parameter, and HPLC is the standard method for its determination. Commercial suppliers often provide a certificate of analysis indicating the purity as determined by HPLC, with purities of 95% to over 97% being reported. leyan.com
Table 1: Illustrative HPLC Parameters for Analysis of Isoxazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) vedomostincesmp.ruconsensus.app | Knauer C18 (100 × 4.6 × 5 µm) mdpi.com |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol vedomostincesmp.ruconsensus.app | Linear gradient of 20–98% methanol in water mdpi.com |
| Flow Rate | Not specified | 1 mL/min mdpi.com |
| Temperature | Not specified | 30.0 °C mdpi.com |
| Detection | UV at 254 nm or 270 nm nih.gov | UV at 290 nm mdpi.com |
| Injection Volume | Not specified | 20 µL mdpi.com |
This table presents typical parameters and does not represent a specific analysis of this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This data is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula (C₉H₈N₂O) to confirm the compound's identity and purity.
The molecular formula of this compound is C₉H₈N₂O. The theoretical elemental composition is calculated as follows:
Carbon (C): (9 * 12.011) / 160.17 * 100% = 67.49%
Hydrogen (H): (8 * 1.008) / 160.17 * 100% = 5.03%
Nitrogen (N): (2 * 14.007) / 160.17 * 100% = 17.49%
Oxygen (O): (1 * 15.999) / 160.17 * 100% = 9.99%
Combustion analysis is the most common method for determining the C, H, and N content of organic compounds. velp.com In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated. Oxygen is typically determined by difference.
For nitrogen-containing aromatic compounds, various analytical methods can be employed, including gas chromatography with a nitrogen phosphorus detector (GC-NPD) or high-temperature combustion with chemiluminescence detection. researchgate.netanalytik-jena.com These techniques offer high sensitivity and selectivity for nitrogen-containing species. researchgate.netanalytik-jena.com
Research on other isoxazole derivatives demonstrates the application of elemental analysis in their characterization. For instance, in the synthesis of various 3,5-disubstituted isoxazoles, elemental analysis was used to confirm the structures of the synthesized compounds. The found percentages of C, H, and N were reported to be in close agreement with the calculated values, typically within ±0.4%. rjpbcs.com For example, the analysis of 3,5-Diphenyl isoxazole (C₁₅H₁₁NO) showed: Calculated: C, 81.43%; H, 5.01%; N, 6.33%. Found: C, 81.41%; H, 5.00%; N, 6.30%. rjpbcs.com
Table 2: Theoretical vs. Found Elemental Analysis Data for a Representative Isoxazole Derivative (3,5-Diphenyl isoxazole)
| Element | Theoretical % | Found % rjpbcs.com |
| Carbon (C) | 81.43 | 81.41 |
| Hydrogen (H) | 5.01 | 5.00 |
| Nitrogen (N) | 6.33 | 6.30 |
This table illustrates the typical agreement between theoretical and found values in elemental analysis for a related compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Isoxazol-5-yl)aniline, and how are they optimized for yield and purity?
- Methodology : The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or enamines. For example, hypervalent iodine reagents (e.g., PhI(OAc)) can induce cycloaddition to form the isoxazole core, followed by functionalization of the aniline group . Alternatively, β-(isoxazol-5-yl) enamines undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form complex derivatives, requiring careful control of stoichiometry and temperature to minimize side products .
- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., Cu(I)) improves regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?
- Techniques :
- H NMR : Look for aromatic protons in the δ 6.5–8.0 ppm range. The isoxazole proton (H-4) typically appears as a singlet at δ 6.2–6.5 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm) and NH (3350–3450 cm) confirm the functional groups .
- HRMS : Exact mass (e.g., 161.0582 for CHNO) distinguishes it from halogenated analogs (e.g., 4-fluoro derivatives) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reaction yields reported for this compound synthesis?
- Root Cause Analysis : Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups on the aniline ring slow cycloaddition) or solvent polarity impacts on transition states. For example, DMF enhances dipolarophile reactivity compared to THF .
- Resolution : Systematic screening of solvents, catalysts, and stoichiometric ratios using Design of Experiments (DoE) frameworks. Comparative kinetic studies (e.g., monitoring via H NMR) identify rate-limiting steps .
Q. How can computational methods predict the reactivity of this compound in drug-discovery applications?
- Approach : Density Functional Theory (DFT) calculations model HOMO-LUMO interactions to predict electrophilic/nucleophilic sites. For instance, the NH group acts as a hydrogen-bond donor, critical for binding kinase targets (e.g., ATR kinase inhibitors) .
- Validation : Molecular docking simulations (e.g., AutoDock Vina) correlate predicted binding affinities with experimental IC values from enzymatic assays .
Q. What are the stability challenges of this compound under varying storage conditions, and how are they mitigated?
- Degradation Pathways : Oxidation of the aniline NH group to nitro derivatives under ambient light or moisture.
- Mitigation : Store under inert gas (N or Ar) at −20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical formation .
Q. How does structural modification of this compound impact its bioactivity in kinase inhibition?
- Case Study : Introducing a 4-(methylaminomethyl)phenyl substituent (as in VX-970/M6620) enhances ATR kinase inhibition by forming a salt bridge with Asp2728. This modification increases selectivity over related kinases (e.g., ATM) by >100-fold .
- Methodology : SAR (Structure-Activity Relationship) studies via iterative substitution (e.g., halogenation, alkylation) followed by enzymatic profiling .
Contradictions and Mitigation
- Yield Variability : Conflicting reports on cycloaddition yields (30–75%) are attributed to nitrile oxide stability . Use freshly prepared nitrile oxides or stabilize them with Lewis acids (e.g., ZnCl) .
- Biological Activity : Discrepancies in IC values across studies may reflect assay conditions (e.g., ATP concentration). Standardize assays using recombinant kinases and fixed ATP levels (1 mM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
